molecular formula C15H18N2O B2720218 4,8-Dimethyl-2-morpholinoquinoline CAS No. 34500-48-6

4,8-Dimethyl-2-morpholinoquinoline

Cat. No.: B2720218
CAS No.: 34500-48-6
M. Wt: 242.322
InChI Key: TZOKKBDHYLJNDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dimethyl-2-morpholinoquinoline is a chemical compound belonging to the quinoline family, characterized by a quinoline ring structure with two methyl groups at positions 4 and 8, and a morpholine group at position 2. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-2-morpholinoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of recyclable catalysts to minimize waste and reduce costs .

Mechanism of Action

Biological Activity

4,8-Dimethyl-2-morpholinoquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique structure which includes two methyl groups at positions 4 and 8, and a morpholine group at position 2. This compound has garnered attention in the scientific community due to its diverse biological activities, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C12H14N2C_{12}H_{14}N_2 with a molecular weight of approximately 198.25 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.

Anticancer Activity

The compound has shown promise in anticancer research, particularly against liver cancer cell lines such as HepG2. Studies suggest that it induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Interactions : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The morpholine group allows for potential interactions with neuroreceptors, suggesting possible applications in neuropharmacology.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This highlights its potential as an effective antimicrobial agent.
  • Cancer Cell Studies : In vitro studies on HepG2 cells revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 µM) compared to control groups, indicating strong anticancer properties.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other quinoline derivatives:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
4-Aminoquinoline Amino group at position 4ModerateLow
Chloroquine Basic nitrogen and chloro groupHighModerate
This compound Methyl groups and morpholineHighHigh

Properties

IUPAC Name

4-(4,8-dimethylquinolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-11-4-3-5-13-12(2)10-14(16-15(11)13)17-6-8-18-9-7-17/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOKKBDHYLJNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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